N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C15H16BrNO4S It is characterized by the presence of a benzyl group, a bromine atom, and two methoxy groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to introduce the bromine atom into the aromatic ring. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups and the sulfonamide moiety can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy groups.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The sulfonamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: An aryl bromide with a simpler structure, consisting of a benzene ring substituted with a bromine atom.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar methoxy and bromine substitutions but different functional groups and applications.
Uniqueness
N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is unique due to the combination of its benzyl, bromine, methoxy, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-20-13-9-15(14(21-2)8-12(13)16)22(18,19)17-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHYSQUBLQQLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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